2-(1-Methylindolin-3-yl)ethanamine
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Overview
Description
2-(1-Methylindolin-3-yl)ethanamine is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an indole ring system substituted with a methyl group at the 1-position and an ethanamine group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylindolin-3-yl)ethanamine typically involves the reaction of indole derivatives with appropriate reagentsThe reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) and potassium iodide (KI) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylindolin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as indoline derivatives.
Substitution: The ethanamine group can participate in substitution reactions, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield indole-3-carboxylic acid derivatives, while reduction reactions may produce indoline derivatives.
Scientific Research Applications
2-(1-Methylindolin-3-yl)ethanamine has a wide range of scientific research applications, including:
Industry: The compound is used in the development of novel materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(1-Methylindolin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
2-(5-Methoxyindol-3-yl)ethanamine:
2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine: This compound has two phenyl groups attached to the indole ring, providing different biological activities.
Uniqueness
2-(1-Methylindolin-3-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-(1-methyl-2,3-dihydroindol-3-yl)ethanamine |
InChI |
InChI=1S/C11H16N2/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13/h2-5,9H,6-8,12H2,1H3 |
InChI Key |
XWFRRTXZBGTPOA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=CC=CC=C21)CCN |
Origin of Product |
United States |
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